molecular formula C26H26FN3O3 B11454668 N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4-dimethoxybenzamide

N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4-dimethoxybenzamide

Cat. No.: B11454668
M. Wt: 447.5 g/mol
InChI Key: JIUBWTDQSFUZOX-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4-DIMETHOXYBENZAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4-DIMETHOXYBENZAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, for example, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H26FN3O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H26FN3O3/c1-32-23-14-13-18(16-24(23)33-2)26(31)28-15-7-12-25-29-21-10-5-6-11-22(21)30(25)17-19-8-3-4-9-20(19)27/h3-6,8-11,13-14,16H,7,12,15,17H2,1-2H3,(H,28,31)

InChI Key

JIUBWTDQSFUZOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC

Origin of Product

United States

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